Citalopram hydrobromide
Descripción general
Descripción
Citalopramo Hidrobromuro es un inhibidor selectivo de la recaptación de serotonina (ISRS) ampliamente utilizado en el tratamiento de la depresión. Es un derivado racemico bicíclico del ftalato y es conocido por su alta selectividad hacia la inhibición de la recaptación de serotonina, con efectos mínimos en el transporte de dopamina y norepinefrina . Citalopramo Hidrobromuro se prescribe comúnmente bajo el nombre comercial Celexa y fue aprobado por la FDA en 1998 para tratar el trastorno depresivo mayor en adultos .
Aplicaciones Científicas De Investigación
Citalopramo Hidrobromuro tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Citalopramo Hidrobromuro ejerce sus efectos antidepresivos inhibiendo la recaptación de serotonina (5-HT) en el sistema nervioso central. Esta inhibición aumenta la concentración de serotonina en la hendidura sináptica, mejorando la transmisión serotoninérgica . El compuesto tiene efectos mínimos en la recaptación de norepinefrina y dopamina, lo que lo hace altamente selectivo para la serotonina . El objetivo molecular principal es el transportador de serotonina (familia de transportadores de solutos 6 miembro 4, SLC6A4) .
Compuestos Similares:
Escitalopram: El enantiómero S de Citalopram, conocido por su mayor eficacia y menos efectos secundarios.
Sertralina: Otro ISRS con un mecanismo de acción similar pero un perfil de efectos secundarios diferente.
Fluoxetina: Un ISRS con una vida media más larga y diferentes propiedades farmacocinéticas.
Unicidad de Citalopramo Hidrobromuro: Citalopramo Hidrobromuro es único debido a su alta selectividad para la inhibición de la recaptación de serotonina y su mínima interacción con otros sistemas de neurotransmisores. También es conocido por su mezcla racémica, que incluye tanto enantiómeros S como R, contribuyendo a su perfil farmacológico general .
Safety and Hazards
Citalopram hydrobromide should be handled with care to avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It may cause a condition that affects the heart rhythm (QT prolongation), which can rarely cause serious fast/irregular heartbeat and other symptoms that need medical attention right away .
Direcciones Futuras
As for future directions, while specific research trends or advancements weren’t found in the search results, it’s important to note that the dosage and usage of Citalopram hydrobromide are subject to ongoing research and revision. For instance, the FDA has issued revised recommendations for Celexa (this compound) related to a potential risk of abnormal heart rhythms with high doses .
Análisis Bioquímico
Biochemical Properties
Citalopram hydrobromide enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, this compound is the most selective toward serotonin reuptake inhibition . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Cellular Effects
This compound’s primary cellular effect is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This increased serotonergic activity can influence various cellular processes, including cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound is linked to the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This inhibition increases the amount of serotonin in the synaptic cleft available for binding to postsynaptic receptors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, while a single injection of this compound can induce anxiogenic effects, three administrations of this compound can elicit anxiolytic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, one study found that while a single administration of 30 mg/kg this compound precipitated anxiety in these models, repeated administrations showed anxiolytic effects .
Metabolic Pathways
This compound is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The subsequent N-demethylation to didesmethylcitalopram is mediated by CYP2D6 .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the presynaptic neuron where it inhibits the reuptake of serotonin .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Citalopramo Hidrobromuro se sintetiza a través de la C-alquilación de 1-(4’-fluorofenil)-1,3-dihidroisobezofurano-5-carbonitrilo (5-cianoftalano) con 3-dimetilaminopropil-cloruro en presencia de una base, seguido de una elaboración ácida . El proceso involucra varios pasos, incluyendo la formación de intermediarios y etapas de purificación para asegurar la pureza del producto final.
Métodos de Producción Industrial: La producción industrial de Citalopramo Hidrobromuro implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso típicamente incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: Citalopramo Hidrobromuro sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar productos de degradación.
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en ciertas condiciones.
Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando el grupo fluorofenilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Se utilizan comúnmente reactivos como halógenos y nucleófilos.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación e intermediarios, que generalmente se analizan utilizando métodos espectrofotométricos y cromatográficos .
Comparación Con Compuestos Similares
Escitalopram: The S-enantiomer of Citalopram, known for its higher efficacy and fewer side effects.
Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.
Fluoxetine: An SSRI with a longer half-life and different pharmacokinetic properties.
Uniqueness of Citalopram Hydrobromide: this compound is unique due to its high selectivity for serotonin reuptake inhibition and minimal interaction with other neurotransmitter systems. It is also known for its racemic mixture, which includes both S- and R-enantiomers, contributing to its overall pharmacological profile .
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMBLDNRMIGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872344 | |
Record name | Citalopram hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59729-32-7 | |
Record name | Citalopram hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59729-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citalopram hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | citalopram hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Citalopram hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITALOPRAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.